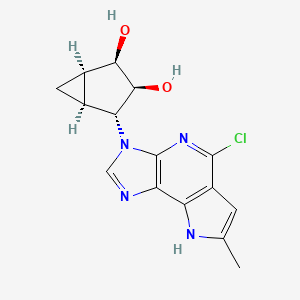
A3AR agonist 3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A3AR agonist 3 is a compound that selectively targets the A3 adenosine receptor, a subtype of adenosine receptors. These receptors are part of the G protein-coupled receptor family and play significant roles in various physiological and pathological processes, including inflammation, cancer, and cardiovascular diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of A3AR agonist 3 typically involves multiple steps, starting with the preparation of a nucleoside scaffold. This scaffold is then modified through various chemical reactions to introduce specific functional groups that enhance its affinity and selectivity for the A3 adenosine receptor . Common reagents used in these reactions include halogenating agents, protecting groups, and coupling reagents.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are often employed to achieve efficient and cost-effective production .
Analyse Des Réactions Chimiques
Types of Reactions
A3AR agonist 3 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Applications De Recherche Scientifique
A3AR agonist 3 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the structure-activity relationships of adenosine receptor ligands.
Biology: Employed in research on cell signaling pathways and receptor-ligand interactions.
Medicine: Investigated for its therapeutic potential in treating inflammatory diseases, cancer, and cardiovascular conditions.
Industry: Utilized in the development of diagnostic assays and therapeutic agents
Mécanisme D'action
A3AR agonist 3 exerts its effects by binding to the A3 adenosine receptor, which is coupled to inhibitory G proteins. This binding leads to the inhibition of adenylate cyclase, resulting in decreased cyclic adenosine monophosphate levels. The downstream effects include modulation of various signaling pathways, such as the Wnt and nuclear factor kappa B pathways, which are involved in cell proliferation, apoptosis, and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piclidenoson: Another A3 adenosine receptor agonist with high affinity and selectivity.
Namodenoson: A selective A3 adenosine receptor agonist used in clinical trials for liver cancer and non-alcoholic steatohepatitis
Uniqueness
A3AR agonist 3 is unique in its specific structural modifications that enhance its selectivity and potency for the A3 adenosine receptor. Compared to other similar compounds, it may offer improved therapeutic efficacy and reduced side effects in certain pathological conditions .
Propriétés
Formule moléculaire |
C15H15ClN4O2 |
|---|---|
Poids moléculaire |
318.76 g/mol |
Nom IUPAC |
(1R,2R,3S,4R,5S)-4-(8-chloro-11-methyl-3,5,7,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,7,10-pentaen-5-yl)bicyclo[3.1.0]hexane-2,3-diol |
InChI |
InChI=1S/C15H15ClN4O2/c1-5-2-8-9(18-5)10-15(19-14(8)16)20(4-17-10)11-6-3-7(6)12(21)13(11)22/h2,4,6-7,11-13,18,21-22H,3H2,1H3/t6-,7+,11+,12+,13-/m0/s1 |
Clé InChI |
VIOXURWAHGNKCW-ZCIHTCQPSA-N |
SMILES isomérique |
CC1=CC2=C(N1)C3=C(N=C2Cl)N(C=N3)[C@@H]4[C@H]5C[C@H]5[C@H]([C@H]4O)O |
SMILES canonique |
CC1=CC2=C(N1)C3=C(N=C2Cl)N(C=N3)C4C5CC5C(C4O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


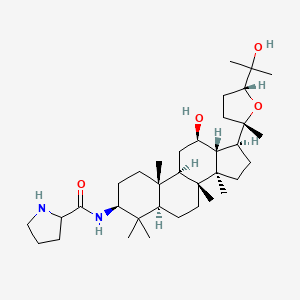

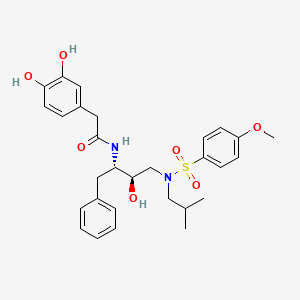
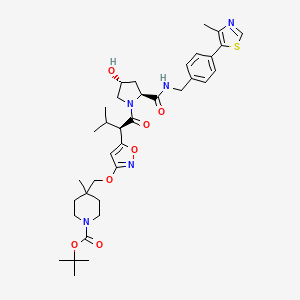
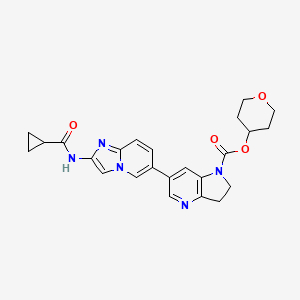

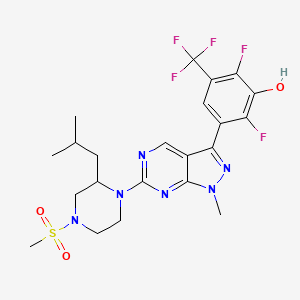
![1-(3-Iodophenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]thiourea](/img/structure/B12384350.png)
![2-[[4-[(E)-(4-bromophenyl)methylideneamino]-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B12384359.png)

![4-[(7-chloroquinolin-4-yl)amino]-N-[(E)-(4-fluorophenyl)methylideneamino]benzamide](/img/structure/B12384365.png)

![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5S,6S)-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12384374.png)
![4-[[2-[(3S)-4-[6-[[5-[2-(4,4-dimethyl-9-oxo-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-10-yl)-3-(hydroxymethyl)pyridin-4-yl]-1-methyl-2-oxopyridin-3-yl]amino]pyridin-3-yl]-3-methylpiperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12384376.png)
